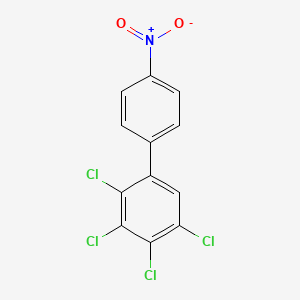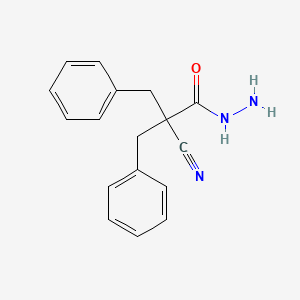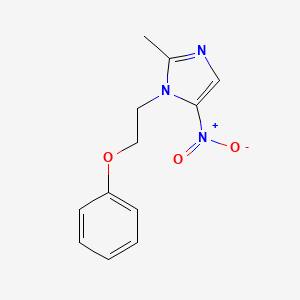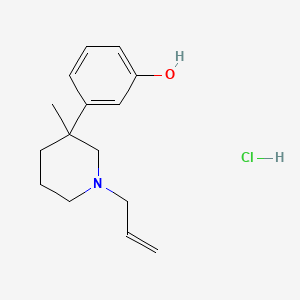
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an allyl group, a hydroxyphenyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The allyl, hydroxyphenyl, and methyl groups are introduced through substitution reactions using specific reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The allyl and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidized Derivatives: Quinones or other oxidized forms of the hydroxyphenyl group.
Reduced Derivatives: Modified piperidine rings or other reduced forms of the compound.
Substituted Derivatives: Compounds with new functional groups introduced through substitution reactions.
Aplicaciones Científicas De Investigación
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidine ring can influence the compound’s overall conformation and binding properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Allyl-3-methylpiperidine: Lacks the hydroxyphenyl group, making it less versatile in certain applications.
3-(p-Hydroxyphenyl)-3-methylpiperidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-Allyl-3-(p-hydroxyphenyl)piperidine: Lacks the methyl group, which can influence its overall stability and reactivity.
Uniqueness: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is unique due to the presence of all three substituents (allyl, hydroxyphenyl, and methyl) on the piperidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6580-98-9 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
3-(3-methyl-1-prop-2-enylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-9-16-10-5-8-15(2,12-16)13-6-4-7-14(17)11-13;/h3-4,6-7,11,17H,1,5,8-10,12H2,2H3;1H |
Clave InChI |
XENTXPNRZSWWMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)CC=C)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


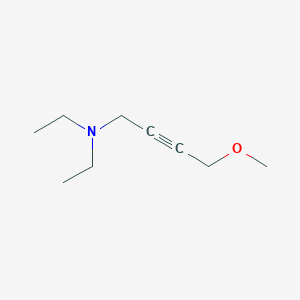
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)


![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

